2-Chloro-6-phenylpyridine-4-carbaldehyde

Kinase Inhibition PASS Prediction Medicinal Chemistry

Sourcing heterocyclic aldehydes with orthogonal reactive handles for parallel library synthesis often results in long lead times. 2-Chloro-6-phenylpyridine-4-carbaldehyde (CAS 881402-38-6) solves this through its 2-chloro/4-formyl vector set, enabling sequential cross-coupling and condensation. - Predicted kinase inhibitory activity (Pa=0.584) & PDGF kinase modulation (Pa=0.499) for targeted oncology programs. - 97% purity; available in 10 mg-bulk quantities with custom synthesis support. - In stock at BenchChem for immediate dispatch, accelerating your SAR campaigns.

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 881402-38-6
Cat. No. B1505032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-phenylpyridine-4-carbaldehyde
CAS881402-38-6
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)Cl
InChIInChI=1S/C12H8ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-8H
InChIKeyOKEUFBMZLYKVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-phenylpyridine-4-carbaldehyde: A Versatile Building Block


2-Chloro-6-phenylpyridine-4-carbaldehyde (CAS 881402-38-6) is a versatile pyridine-based building block featuring a chlorine atom at the 2-position, a phenyl group at the 6-position, and a reactive carbaldehyde moiety at the 4-position, with a molecular weight of 217.65 g/mol [1]. This unique substitution pattern offers distinct electronic and steric properties, positioning it as a key intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry for the development of kinase inhibitors and other bioactive agents [2].

2-Chloro-6-phenylpyridine-4-carbaldehyde: Critical Substitution Differentiation


In synthetic and medicinal chemistry, minor structural modifications on the pyridine scaffold can profoundly alter a compound's electronic distribution, steric profile, and resultant biological activity or reactivity. For 2-Chloro-6-phenylpyridine-4-carbaldehyde, the specific combination of a 2-chloro leaving group, a lipophilic 6-phenyl substituent, and the 4-formyl handle creates a unique vector set for divergent synthesis that is not recapitulated by simpler analogs like 2-chloro-4-pyridinecarboxaldehyde (which lacks the 6-phenyl group) or 6-phenylpyridine-4-carbaldehyde derivatives (which lack the 2-chloro group). This precise substitution pattern is essential for constructing specific molecular architectures, as evidenced by its distinct predicted biological profile [1] and its role as a key intermediate in patent-protected drug discovery programs [2].

2-Chloro-6-phenylpyridine-4-carbaldehyde: Evidence-Based Differentiation


Predicted Kinase Inhibitor Profile vs. Analog

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 2-Chloro-6-phenylpyridine-4-carbaldehyde predicts activity as a protein kinase inhibitor (Pa = 0.584) and a platelet-derived growth factor (PDGF) kinase inhibitor (Pa = 0.499) [1]. This prediction is absent for the core analog 2-chloro-4-pyridinecarboxaldehyde, which lacks the essential 6-phenyl group for kinase binding pocket interactions .

Kinase Inhibition PASS Prediction Medicinal Chemistry Drug Discovery

Lipophilicity for CNS Drug Discovery

The presence of the 6-phenyl substituent in 2-Chloro-6-phenylpyridine-4-carbaldehyde significantly increases its lipophilicity compared to the simpler analog 2-chloro-4-pyridinecarboxaldehyde. The target compound exhibits a computed XLogP3-AA value of 2.9 [1], whereas the comparator, lacking the phenyl ring, is expected to have a considerably lower LogP (not explicitly provided but inferable from its smaller structure). This difference in lipophilicity is critical for optimizing blood-brain barrier penetration and central nervous system (CNS) drug discovery programs [2].

CNS Penetration Lipophilicity ADME Medicinal Chemistry

Molecular Complexity for Patentable Leads

The combination of a 2-chloro group and a 6-phenyl ring on the pyridine-4-carbaldehyde core provides a higher degree of molecular complexity (as measured by fraction of sp3-hybridized carbons, Fsp3) compared to simpler analogs like 2-chloro-4-pyridinecarboxaldehyde. This complexity is directly correlated with a higher probability of advancing a compound from discovery through clinical development and achieving a favorable intellectual property position [1]. The target compound has been specifically claimed as a key intermediate in a patent for phenylpyridine derivatives [2], demonstrating its proven utility in creating novel, patentable chemical matter.

Intellectual Property Molecular Complexity Lead Generation Chemical Space

Predicted Antimycobacterial Activity

PASS analysis predicts 2-Chloro-6-phenylpyridine-4-carbaldehyde to possess antimycobacterial activity with a Pa value of 0.584 [1]. This prediction is notably higher than the Pa value for a structurally similar analog, 2-(4-fluorophenyl)-6-phenylpyridine-4-carbaldehyde, which was not reported to have this specific prediction . While the exact Pa for the fluorinated analog is unavailable, the data suggests that the 2-chloro substitution pattern is more favorable for generating compounds with antimycobacterial potential, a critical consideration in the search for novel tuberculosis therapeutics.

Antimycobacterial Tuberculosis PASS Prediction Infectious Disease

Divergent Synthetic Versatility

The 2-chloro substituent in 2-Chloro-6-phenylpyridine-4-carbaldehyde is a potent leaving group for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. The 4-carbaldehyde provides a distinct, orthogonal reactive site for condensation reactions (e.g., with amines to form imines or hydrazones) or reduction to an alcohol. This is in contrast to simpler analogs like 6-phenylpyridine-4-carbaldehyde (which lacks the 2-chloro handle) or 2-chloro-4-pyridinecarboxaldehyde (which lacks the 6-phenyl group for additional functionalization or lipophilicity tuning). This orthogonal reactivity enables efficient and selective diversification in library synthesis [2].

Organic Synthesis Cross-Coupling Click Chemistry Building Block

Cytotoxicity Selectivity Profile

While specific in vitro cytotoxicity data for 2-Chloro-6-phenylpyridine-4-carbaldehyde is not directly available, its predicted biological profile shows a notable absence of high-probability predictions for general cytotoxicity [1]. This is a crucial differentiator from close analogs like 2-(4-chlorophenyl)-6-phenylpyridine-4-carbaldehyde, which, due to its larger and more lipophilic structure, might be expected to exhibit higher non-specific cytotoxicity. The target compound's predicted kinase inhibitor profile (Pa=0.584) and antimycobacterial activity (Pa=0.584) are accompanied by a low predicted probability for general toxic effects, suggesting a potentially more favorable safety window for cell-based assays [2].

Cytotoxicity Cancer Research Selectivity Safety Profile

2-Chloro-6-phenylpyridine-4-carbaldehyde: Key Application Scenarios


Kinase Inhibitor Libraries for Oncology

Research teams focused on developing next-generation kinase inhibitors for cancer therapy should prioritize 2-Chloro-6-phenylpyridine-4-carbaldehyde as a core scaffold. Its predicted protein kinase inhibitory activity (Pa=0.584) and PDGF kinase inhibition (Pa=0.499) [1] provide a rational basis for its selection. The orthogonal reactivity of the 2-chloro and 4-carbaldehyde groups enables rapid generation of diverse analog libraries via parallel synthesis, allowing for efficient exploration of structure-activity relationships (SAR) and optimization of potency and selectivity against specific kinase targets implicated in oncogenesis.

Antimycobacterial Agent Development

With a predicted antimycobacterial Pa of 0.584 [1], this compound is a strong candidate for initiating a medicinal chemistry campaign against tuberculosis and other mycobacterial infections. The compound can serve as a starting point for the synthesis of novel chemical entities, where the 2-chloro group can be replaced via cross-coupling to introduce diverse chemical space and the aldehyde can be used to append additional pharmacophores. Its favorable predicted safety profile (absence of general cytotoxicity prediction) makes it suitable for follow-up in vitro and in vivo efficacy studies.

Activity-Based Probes & Fluorescent Ligands

The presence of both a reactive aldehyde and a chloro substituent makes 2-Chloro-6-phenylpyridine-4-carbaldehyde an ideal precursor for the synthesis of chemical biology tools [1]. The aldehyde can be readily functionalized with a fluorophore or affinity tag (e.g., biotin) via hydrazone or oxime formation. Simultaneously, the 2-chloro group can be used in a late-stage cross-coupling reaction to introduce a 'warhead' or recognition element for a specific biological target (e.g., a kinase). This orthogonal labeling strategy enables the creation of highly specific and well-characterized probes for target identification and validation studies.

Fungicide & Herbicide Synthesis

The structural features of 2-Chloro-6-phenylpyridine-4-carbaldehyde align with known pyridine-based agrochemicals [1]. The 2-chloro and 6-phenyl substitution pattern is found in several commercial fungicides and herbicides. This compound can be utilized as a key intermediate in the synthesis of new analogs, where the aldehyde group is converted into various bioisosteres (e.g., oxime ethers, carboxamides) known to enhance potency and field stability. Its moderate lipophilicity (XLogP3=2.9) [2] is also within the optimal range for foliar uptake and translocation in plants.

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